molecular formula C16H28N4O2 B5436341 N-[(4-hydroxy-4-azepanyl)methyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

N-[(4-hydroxy-4-azepanyl)methyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Cat. No. B5436341
M. Wt: 308.42 g/mol
InChI Key: KWSPYEWPCJQLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-hydroxy-4-azepanyl)methyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, commonly known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This enzyme is responsible for the production of 20-hydroxyeicosatetraenoic acid (20-HETE), which is involved in the regulation of blood pressure, vascular tone, and renal function. HET0016 has been extensively studied for its potential therapeutic applications in cardiovascular and renal diseases.

Mechanism of Action

HET0016 selectively inhibits the enzyme N-[(4-hydroxy-4-azepanyl)methyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide synthase, which is responsible for the production of this compound. This compound is a potent vasoconstrictor and has been implicated in the regulation of blood pressure, vascular tone, and renal function. By inhibiting this compound synthesis, HET0016 reduces vasoconstriction and improves renal function.
Biochemical and Physiological Effects:
HET0016 has been shown to reduce blood pressure and improve renal function in animal models of hypertension and renal failure. It has also been shown to have anti-inflammatory and anti-angiogenic effects. In addition, HET0016 has been shown to reduce oxidative stress and improve endothelial function.

Advantages and Limitations for Lab Experiments

One advantage of HET0016 is its selectivity for N-[(4-hydroxy-4-azepanyl)methyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide synthase, which allows for targeted inhibition of this enzyme without affecting other pathways. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

Future research on HET0016 could focus on its potential therapeutic applications in cardiovascular and renal diseases, as well as its anti-inflammatory and anti-angiogenic effects. In addition, further studies could investigate the optimal dosing and administration of HET0016, as well as its potential side effects and interactions with other drugs.

Synthesis Methods

HET0016 can be synthesized by the reaction of 4-(bromomethyl)benzoic acid with 4-aminobutyric acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid in the presence of N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

HET0016 has been extensively studied for its potential therapeutic applications in cardiovascular and renal diseases. It has been shown to reduce blood pressure and improve renal function in animal models of hypertension and renal failure. HET0016 has also been shown to have anti-inflammatory and anti-angiogenic effects, which may be beneficial in the treatment of cancer and other inflammatory diseases.

properties

IUPAC Name

N-[(4-hydroxyazepan-4-yl)methyl]-3-(3,4,5-trimethylpyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2/c1-12-13(2)19-20(14(12)3)10-5-15(21)18-11-16(22)6-4-8-17-9-7-16/h17,22H,4-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSPYEWPCJQLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CCC(=O)NCC2(CCCNCC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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